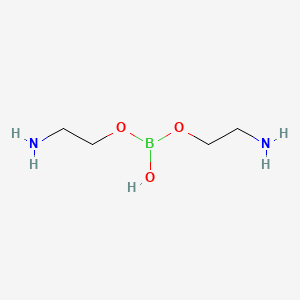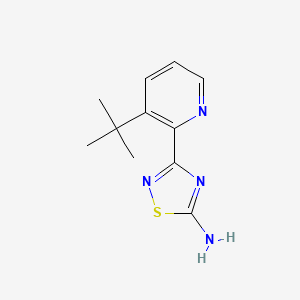
3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the condensation of 3-tert-butylpyridine-2-amine with a thiadiazole precursor. One common method involves the reaction of 3-tert-butylpyridine-2-amine with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds.
Aplicaciones Científicas De Investigación
3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(3-Tert-butylpyridin-2-yl)-1,2,4-oxadiazol-5-amine
- 3-(3-Tert-butylpyridin-2-yl)-1,2,4-triazol-5-amine
Uniqueness
This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its oxadiazole and triazole analogs, the thiadiazole ring offers different reactivity patterns and potential interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14N4S |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
3-(3-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H14N4S/c1-11(2,3)7-5-4-6-13-8(7)9-14-10(12)16-15-9/h4-6H,1-3H3,(H2,12,14,15) |
Clave InChI |
LYGXINMTTGTPEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(N=CC=C1)C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


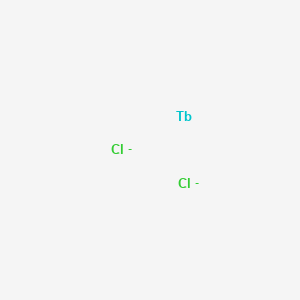
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
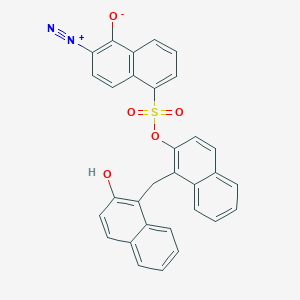

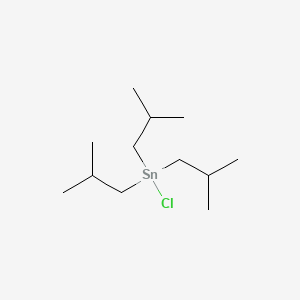
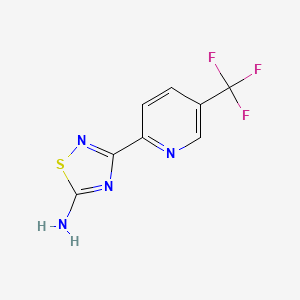
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
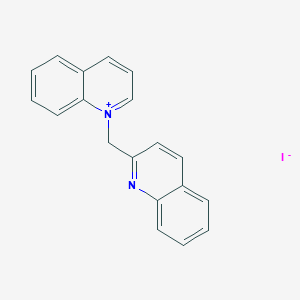

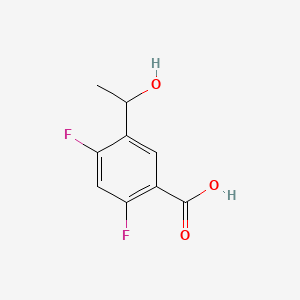
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
